2-(ジプロピルアミノ)ニコチン酸

概要

説明

2-(Dipropylamino)nicotinic acid is a novel compound that has gained attention in the scientific community due to its unique physical, chemical, and biological properties. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .

Molecular Structure Analysis

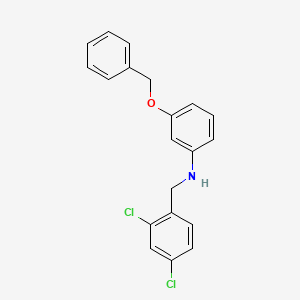

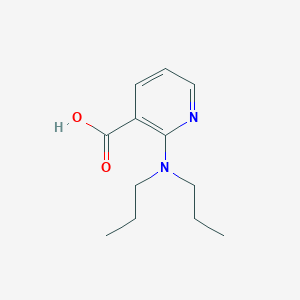

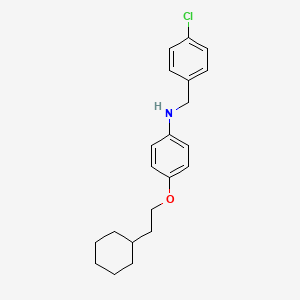

The molecular structure of 2-(Dipropylamino)nicotinic acid is C12H18N2O2 . The compound is related to nicotinic acid, which is a B vitamin used to treat hypertriglyceridemia and pellagra . The molecular interactions and structural evolution of nicotinic acid derivatives during recrystallization from the glassy state have been studied .Chemical Reactions Analysis

The chemical reactions involving nicotinic acid and its derivatives are complex and multifaceted. For example, nicotinic acid can interact with dopamine hydrochloride in aqueous solution, forming weak interactions such as C–H···π, π···π stacking, and hydrogen bonds . Additionally, 2-substituted aryl derivatives of nicotinic acid have been synthesized and shown to have anti-inflammatory and analgesic efficacy .Physical And Chemical Properties Analysis

The physical and chemical properties of nicotinic acid and its derivatives have been studied using various techniques. For example, the ultrasonic velocity, density, and viscosity of nicotinic acid in methanol solutions have been investigated at different temperatures .作用機序

Target of Action

2-(Dipropylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of 2-(Dipropylamino)nicotinic acid are likely to be similar to those of niacin, which include enzymes involved in redox reactions and energy metabolism .

Mode of Action

Based on the known actions of niacin, it can be inferred that this compound may interact with its targets by modulating triglyceride synthesis in the liver and lipolysis in adipose tissue . It may also influence human DNA repair and cellular stress responses .

Biochemical Pathways

The biochemical pathways affected by 2-(Dipropylamino)nicotinic acid are likely to be similar to those affected by niacin. Niacin is a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Studies on niacin suggest that its absorption occurs in the proximal part of the gastrointestinal tract . The Cmax of niacin in patients with chronic kidney disease is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The Tmax is 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of 2-(Dipropylamino)nicotinic acid are likely to be similar to those of niacin. Niacin is known to decrease lipids and apolipoprotein B-containing lipoproteins . It also influences human DNA repair and cellular stress responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Dipropylamino)nicotinic acid. For example, a study on the exogenous application of nicotinic acid on lentil plants under lead exposure showed that the application of nicotinic acid significantly improved various morpho-physiological and biochemical parameters previously affected by lead . This suggests that environmental stressors can modulate the effects of nicotinic acid and its derivatives.

実験室実験の利点と制限

One of the main advantages of using 2-(Dipropylamino)nicotinic acid in lab experiments is its low toxicity. This makes it a safe and effective tool for studying the effects of various drugs and environmental factors on organisms. However, 2-(Dipropylamino)nicotinic acid is not as widely available as some other compounds, and can be difficult to obtain. Additionally, its effects can vary depending on the concentration and the organism being studied.

将来の方向性

The potential future directions for research using 2-(Dipropylamino)nicotinic acid include further studies of its effects on enzymes, further studies of its effects on the regulation of neurotransmitters and hormones, and further studies of its anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, further studies could be conducted to explore the potential therapeutic applications of 2-(Dipropylamino)nicotinic acid, such as its use as an anti-cancer agent or an anti-inflammatory drug. Finally, further studies could be conducted to explore the potential of 2-(Dipropylamino)nicotinic acid as a drug delivery system, as it has been found to be able to penetrate cell membranes.

科学的研究の応用

抗菌および抗バイオフィルム活性

ニコチンアミド誘導体は、細菌感染症やバイオフィルムの形成と闘うための潜在的な可能性について研究されてきました。 これらの化合物には、ニコチン酸分子へのさまざまな置換基が含まれており、グラム陽性菌に対して有望な結果を示しています .

抗炎症および鎮痛特性

ニコチン酸の2位置換アリール誘導体の一部は、有意な抗炎症および鎮痛効果を示しました。 これは、新しいクラスの鎮痛薬の開発における潜在的な使用を示唆しています .

創薬のための計算分析

ニコチン酸誘導体は、その挙動と生物学的標的との相互作用を予測するための計算研究の対象でもあります。 これは、より高い有効性を備えた新薬の設計に役立ちます .

Safety and Hazards

Nicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause serious eye irritation and is harmful to aquatic life . The safety data sheet for nicotinic acid recommends washing thoroughly after handling, avoiding release to the environment, and wearing eye/face protection .

生化学分析

Biochemical Properties

2-(Dipropylamino)nicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. This compound interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, which are crucial for the synthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, respectively . These interactions are essential for maintaining cellular redox balance and energy metabolism. Additionally, 2-(Dipropylamino)nicotinic acid has been shown to interact with proteins involved in lipid metabolism, thereby influencing lipid homeostasis .

Cellular Effects

The effects of 2-(Dipropylamino)nicotinic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Dipropylamino)nicotinic acid has been observed to activate the hydroxycarboxylic acid receptor 2, leading to anti-inflammatory effects in immune cells . Moreover, it affects gene expression by acting as a ligand for transcription factors that regulate genes involved in metabolic processes . The impact on cellular metabolism includes alterations in the levels of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, which are vital for energy production and redox reactions .

Molecular Mechanism

The molecular mechanism of action of 2-(Dipropylamino)nicotinic acid involves several key interactions at the molecular level. This compound binds to specific receptors and enzymes, leading to enzyme inhibition or activation. For example, 2-(Dipropylamino)nicotinic acid inhibits the activity of phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate levels subsequently activates protein kinase A, which phosphorylates various target proteins, leading to changes in gene expression and cellular responses . Additionally, 2-(Dipropylamino)nicotinic acid can modulate the activity of transcription factors, thereby influencing the expression of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dipropylamino)nicotinic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to 2-(Dipropylamino)nicotinic acid has been associated with sustained activation of metabolic pathways and prolonged anti-inflammatory effects in immune cells . The stability and efficacy of this compound may vary depending on the experimental conditions and the specific cell types being studied .

Dosage Effects in Animal Models

The effects of 2-(Dipropylamino)nicotinic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve lipid metabolism without causing significant adverse effects . At higher doses, 2-(Dipropylamino)nicotinic acid can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

2-(Dipropylamino)nicotinic acid is involved in several metabolic pathways, including the synthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate . This compound interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, which catalyze the conversion of nicotinic acid to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate . These metabolic pathways are essential for maintaining cellular energy balance and redox homeostasis . Additionally, 2-(Dipropylamino)nicotinic acid can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

The transport and distribution of 2-(Dipropylamino)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by nicotinate transporters, which facilitate its uptake into cells . Once inside the cell, 2-(Dipropylamino)nicotinic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-(Dipropylamino)nicotinic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, 2-(Dipropylamino)nicotinic acid can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its efficacy and the specific biochemical pathways it modulates .

特性

IUPAC Name |

2-(dipropylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-8-14(9-4-2)11-10(12(15)16)6-5-7-13-11/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKYSWMJQMMEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)

![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)

![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)

![2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1385667.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)

![2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385673.png)

![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)